![molecular formula C9H10O4 B1240180 (E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1240180.png)
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid is a 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)acrylic acid. It is a conjugate acid of a 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylate. It is an enantiomer of a 3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid.
Scientific Research Applications
Lewis-Acid Catalyzed Tandem Reaction
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid is involved in Lewis-acid catalyzed tandem reactions, such as Diels–Alder–[3,3] sigmatropic shift. These reactions are foundational in synthesizing complex molecular structures like the Ibogamin skeleton (Schoepfer et al., 1994).
Synthesis of Hydroxyshikimic Acid Derivatives
It plays a role in synthesizing hydroxyshikimic acid and its derivatives, crucial in various biochemical pathways (Blacker et al., 1995).
Polyacrylamide Substrate Functionalization
This compound is used in functionalizing polyacrylamide substrates, especially in cell mechanobiology research. Its incorporation into hydrogels allows for precise control over mechanical factors influencing cell behavior (Poellmann & Wagoner Johnson, 2013).
Acrylic Acid Production in Microbiology
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid is significant in microbiological studies, particularly in the production of acrylic and propionic acids through metabolic engineering (Liu & Liu, 2016).
Palladium-Catalyzed Synthesis in Polymer Chemistry
This compound is involved in palladium-catalyzed synthesis, which is crucial for producing various branched, carboxylic acid-functionalized polyolefin materials, demonstrating its significance in polymer chemistry (Dai & Chen, 2018).
Biotransformations in Biochemistry
It has applications in biotransformations, particularly in the hydrolysis of nitrile groups to corresponding acids, highlighting its role in developing new biochemical processes (Yildirim et al., 2006).
Application in Sensing and Enzyme Engineering
The compound is used in developing transcriptional sensors for detecting in vivo acrylic acid production, which is pivotal in strain and enzyme engineering for bio-acrylic acid formation (Raghavan et al., 2019).
properties
Product Name |
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]prop-2-enoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,7,9-10,13H,(H,11,12)/b5-4+/t7-,9+/m0/s1 |
InChI Key |
AEUBLTTWYCDTGM-HXOXMVQHSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)/C=C/C(=O)O)O)O |
SMILES |
C1=CC(C(C(=C1)C=CC(=O)O)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)C=CC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



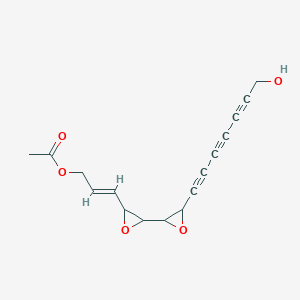
![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)
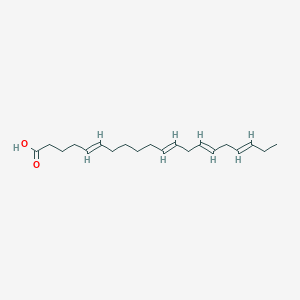
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)

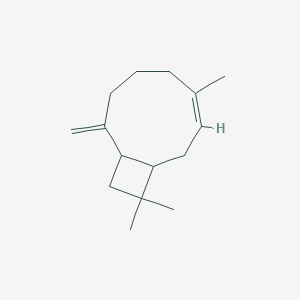
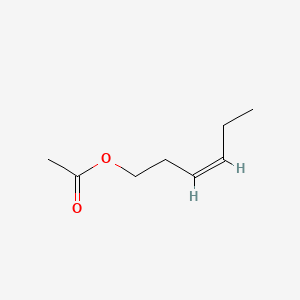

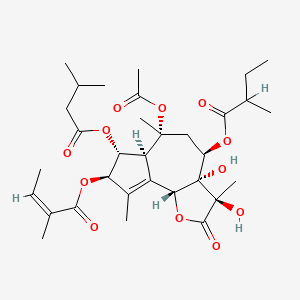
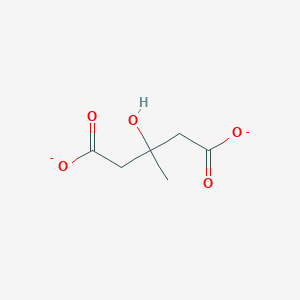

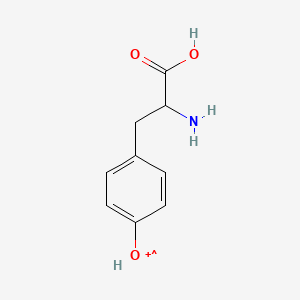
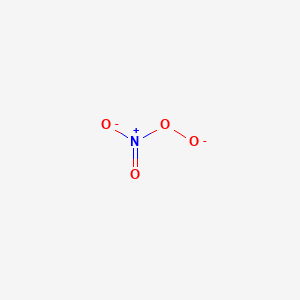
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(12Z,23Z)-15-hydroxy-21-methoxy-9,20-dimethyl-6,8,11,17-tetraoxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,12,23,25(28)-hexaen-19-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1240120.png)